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Introduction
Paxillin (PXN) is a 68-kDa multi-domain scaffold protein that is a key component of focal

adhesions (FAs), the intricate structures that connect the cell's cytoskeleton to the extracellular

matrix (ECM).[1][2] While devoid of enzymatic activity itself, paxillin serves as a critical

signaling hub, recruiting a multitude of structural and signaling proteins to FAs.[1][2] This

strategic position allows it to play a pivotal role in transducing signals from the ECM and growth

factor receptors to regulate fundamental cellular processes such as adhesion, migration,

proliferation, and survival.[1][3] An increasing body of evidence highlights the aberrant

expression and phosphorylation of paxillin in numerous human cancers, where it is strongly

correlated with tumor progression, increased invasiveness, and the formation of distant

metastases.[1][4][5] This guide provides an in-depth technical overview of the multifaceted role

of paxillin in cancer metastasis, focusing on its involvement in core signaling pathways, with

detailed data summaries and experimental methodologies for the research community.

The Molecular Scaffolding Function of Paxillin
Paxillin's function as an adaptor protein is dictated by its modular structure, which consists of

several protein-protein interaction domains. The N-terminal region contains five leucine-rich LD

motifs, which are crucial for binding to other focal adhesion proteins like Focal Adhesion Kinase

(FAK), vinculin, and the p21-activated kinase (PAK) interacting exchange factor (PIX).[6] The

C-terminal region contains four LIM domains, which are zinc-finger motifs that mediate the

localization of paxillin to focal adhesions.[2] Between these regions lie key phosphorylation

sites, primarily tyrosine (Tyr) and serine (Ser) residues. The phosphorylation state of these

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1203293?utm_src=pdf-interest
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/9/8245
https://www.researchgate.net/publication/12257382_Paxillin_interactions
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/9/8245
https://www.researchgate.net/publication/12257382_Paxillin_interactions
https://www.mdpi.com/1422-0067/24/9/8245
https://www.mdpi.com/2218-273X/15/2/173
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/9/8245
https://pmc.ncbi.nlm.nih.gov/articles/PMC10179295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3513785/
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.4161/cam.4.3.11406
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.researchgate.net/publication/12257382_Paxillin_interactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


residues, dynamically regulated by kinases such as FAK and Src, is a critical determinant of

which downstream signaling molecules are recruited, thereby dictating the cellular response.[1]

[2][3]

Paxillin's Role in Core Metastatic Processes
Metastasis is a multi-step process involving local invasion, intravasation, survival in circulation,

extravasation, and colonization at a distant site. Paxillin is implicated in several of these critical

stages.

Cell Adhesion, Migration, and Invasion
The dynamic assembly and disassembly of focal adhesions are essential for cell migration.

Paxillin is central to this process.[1]

Adhesion Dynamics: Phosphorylation of paxillin by FAK and Src strengthens focal

adhesions, enhancing the connection between the cancer cell and the ECM, which provides

the necessary traction for movement.[3] Conversely, the disassembly of adhesions at the cell

rear, also regulated by paxillin, is required for net forward movement.[7]

Cytoskeletal Reorganization: Paxillin influences the activity of Rho family GTPases (RhoA,

Rac1, and Cdc42), master regulators of the actin cytoskeleton.[1][3] This regulation is crucial

for the formation of migratory structures like lamellipodia and filopodia.[3]

Invasion and Invadopodia: Cancer cells invade surrounding tissues by degrading the ECM.

They accomplish this using specialized, actin-rich protrusions called invadopodia. Paxillin is

a key component of the ring of adhesion and scaffolding proteins that surrounds the actin

core of invadopodia.[5] The tyrosine phosphorylation of paxillin is necessary for regulating

invadopodia dynamics and maturation, thereby promoting matrix degradation.[5][8][9]

Epithelial-Mesenchymal Transition (EMT)
EMT is a developmental program often hijacked by cancer cells to acquire migratory and

invasive capabilities. During EMT, epithelial cells lose their cell-cell junctions and apical-basal

polarity, transitioning to a more motile mesenchymal phenotype. Paxillin plays a significant role

in this process. Downregulation of paxillin has been shown to inhibit the EMT process in

colorectal cancer and melanoma cells, partly by reducing the activation of the ERK signaling
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pathway.[1][4][10] Furthermore, paxillin can interact with cadherins, key components of cell-

cell junctions, and its knockdown can impair N-cadherin-mediated adhesion, affecting the

metastatic potential of cells.[1][4]

Key Signaling Pathways Regulated by Paxillin
Paxillin acts as a nexus for several major signaling pathways that drive cancer metastasis.

The FAK/Src Pathway
The interaction between Focal Adhesion Kinase (FAK) and the proto-oncogene Src is a

cornerstone of integrin-mediated signaling. Upon integrin engagement with the ECM, FAK is

autophosphorylated, creating a docking site for Src. The resulting FAK/Src complex

phosphorylates numerous substrates, with paxillin being a primary target.[3][11]

Phosphorylation Cascade: FAK phosphorylates paxillin on tyrosines 31 and 118, which

creates binding sites for other adaptor proteins like Crk.[3][8][12] The Crk-paxillin complex

can then recruit other molecules to activate downstream pathways, including the MAPK/ERK

cascade.

Metastatic Signaling: The FAK/Src-mediated phosphorylation of paxillin is consistently

linked to enhanced migration, invasion, and metastasis in various cancers.[4] Inhibiting the

FAK-paxillin interaction is considered an effective strategy to reduce cancer cell invasion

and metastasis.[4][13][14]
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Caption: The FAK/Src signaling cascade leading to paxillin phosphorylation.
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PI3K/Akt and MAPK/ERK Pathways
Paxillin also modulates pro-survival and pro-proliferative pathways, including the PI3K/Akt and

MAPK/ERK cascades.

PI3K/Akt Pathway: At adhesion sites, phosphorylated paxillin can directly or indirectly

activate PI3K, leading to the subsequent activation of Akt.[3] This pathway is crucial for

promoting cell survival and proliferation, and its dysregulation by paxillin is linked to

enhanced tumor cell invasiveness.[3]

MAPK/ERK Pathway: Paxillin, in its phosphorylated state, can recruit the Grb2-SOS

complex, which activates Ras and initiates the MAPK signaling cascade.[3] This pathway

translates signals from growth factors into responses like cell migration and proliferation.[3]

Downregulating paxillin has been shown to decrease ERK activation and suppress the EMT

process in colorectal cancer.[10][15]
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Caption: Paxillin's role in activating the PI3K/Akt and MAPK/ERK pathways.

Rho Family GTPases
Paxillin is a key coordinator of Rho family GTPases, which are essential for the cytoskeletal

rearrangements required for cell migration.[1] Through its LD4 motif, paxillin binds to GIT1 (G

protein-coupled receptor kinase-interacting protein 1), which acts as a scaffold for signaling

complexes that regulate Rac1 and Cdc42 activity, promoting the formation of lamellipodia and

filopodia.[3] The phosphorylation of paxillin at Tyr31 and Tyr118 has also been reported to

activate the RhoA/ROCK pathway, which regulates cell contractility and invasion.[1][4] A

delicate balance between paxillin and its close relative, Hic-5, appears crucial for modulating
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RhoA and Rac1 activities to control different modes of 3D cell migration (mesenchymal vs.

amoeboid).[7]
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Caption: Paxillin-mediated regulation of Rho family GTPases.

Quantitative Data on Paxillin in Cancer
The expression and phosphorylation status of paxillin are frequently altered in metastatic

cancers, making them potential prognostic markers.

Table 1: Paxillin Expression in Primary vs. Metastatic Tumors
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Cancer Type Finding Reference

Lung Cancer

Paxillin expression is

significantly higher in

metastatic samples (lymph

node, brain) compared to

primary tumors. Expression

increases with advancing

stage.

[11][16]

Colorectal Cancer

High paxillin expression is

positively correlated with TNM

stage, lymph node metastasis,

and distant metastasis.

Expression in liver metastases

is higher than in matched

primary tumors.

[10][15]

Prostate Cancer

Higher paxillin expression is

associated with lymph node

metastasis and advanced

pathological features.

Expression is significantly

higher in positive lymph node

tissue than in paired primary

PCa tissue.

[17]

Breast Cancer

Paxillin mRNA and protein

levels are higher in breast

cancer cells with high

metastatic potential compared

to those with low metastatic

potential.

[1][4]

Melanoma

Paxillin is overexpressed in

highly metastatic melanoma

cell lines.

[18]

Table 2: Key Paxillin Phosphorylation Sites and Their Role in Metastasis
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Phosphorylati
on Site(s)

Regulating
Kinase(s)

Cancer Type(s)
Role in
Metastasis

Reference(s)

Tyrosine 31

(Y31) & Tyrosine

118 (Y118)

FAK, Src
Multiple (Breast,

Colorectal, etc.)

Considered a

marker of

metastasis.

Promotes

migration,

invasion, and

invadopodia

disassembly.

Activates

RhoA/ROCK

pathway.

[1][3][4][9]

Tyrosine 88

(Y88)
Src

Colorectal

Cancer

Plays an

oncogenic role.

Phosphorylation

is regulated by

the tumor

suppressor

PTPRT.

[1][4][19]

Serine 178

(S178)
JNK

Breast,

Pancreatic

Cancer

Required for cell

migration.

Promotes

reorganization of

focal adhesions

and regulates

EGFR

expression to

drive metastasis.

[1][4][20]

Alanine 127 to

Threonine

(A127T)

Somatic Mutation Lung Cancer Not a

phosphorylation,

but a common

mutation that

enhances cell

growth, invasion,

[1][11][16]
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and F-actin

stress fiber

formation.

Experimental Protocols for Studying Paxillin
Investigating the role of paxillin in metastasis requires a combination of molecular, cellular, and

in vivo techniques.

Analysis of Paxillin Expression
Immunohistochemistry (IHC):

Protocol: Paraffin-embedded tissue sections (5 µm) from primary tumors and metastatic

sites are deparaffinized and rehydrated.

Antigen retrieval is performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

Sections are blocked with 5% normal goat serum for 1 hour.

Incubate with a primary antibody against total paxillin (e.g., rabbit anti-paxillin, 1:200

dilution) overnight at 4°C.

Incubate with a biotinylated secondary antibody followed by streptavidin-horseradish

peroxidase (HRP) complex.

Visualize with 3,3'-diaminobenzidine (DAB) and counterstain with hematoxylin.

Scoring: Paxillin expression is semi-quantitatively scored based on staining intensity (0-3)

and the percentage of positive cells (0-4). An H-score (Intensity x Percentage) is

calculated.[17]

Western Blotting:

Protocol: Lyse cancer cells or homogenized tissues in RIPA buffer containing protease and

phosphatase inhibitors.
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Determine protein concentration using a BCA assay.

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer to

a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C (e.g., anti-paxillin, anti-p-paxillin Y118,

anti-p-paxillin Y31, anti-FAK, anti-p-FAK Y397, anti-ERK, anti-p-ERK).

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Detect signals using an enhanced chemiluminescence (ECL) substrate. Use an antibody

against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Functional Assays
siRNA-Mediated Knockdown:

Protocol: Culture cancer cells (e.g., MDA-MB-231, SW480) to 50-60% confluency.

Transfect cells with paxillin-specific small interfering RNA (siRNA) or a non-targeting

control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

according to the manufacturer's protocol.

After 48-72 hours, harvest cells to confirm knockdown efficiency by Western blotting or

proceed with functional assays.[7][10]

Transwell Migration and Invasion Assays:

Protocol (Migration): Resuspend siRNA-transfected or control cells in serum-free medium.

Plate cells (e.g., 5 x 104) in the upper chamber of a Transwell insert (8 µm pore size).

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

Incubate for 12-24 hours.

Remove non-migrated cells from the top of the insert with a cotton swab.
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Fix migrated cells on the bottom of the membrane with methanol and stain with crystal

violet.

Count the number of migrated cells in several microscopic fields.

Protocol (Invasion): The procedure is identical to the migration assay, except the Transwell

insert is pre-coated with a layer of Matrigel to simulate the basement membrane.[10][15]
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Caption: A typical workflow for studying paxillin function using siRNA.
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Given its central role in promoting metastasis, paxillin and its associated signaling pathways

represent promising targets for anti-cancer therapy.[1][4] Strategies include:

Inhibiting FAK-Paxillin Interaction: Disrupting the binding of FAK to paxillin prevents FAK

localization to focal adhesions, leading to reduced phosphorylation of FAK and its targets,

and subsequent inhibition of adhesion, migration, and invasion.[13][14][21]

Targeting Upstream Kinases: Small molecule inhibitors targeting the kinase activity of FAK or

Src are in various stages of clinical development. These inhibitors indirectly affect paxillin's

function by preventing its phosphorylation.

Developing Paxillin-Specific Inhibitors: While challenging due to its scaffolding nature, the

development of molecules that directly bind to paxillin and block its interaction with key

partners could offer a more specific therapeutic approach.

Conclusion
Paxillin is far more than a simple structural component of focal adhesions; it is a master

regulator of the molecular machinery that drives cancer cell metastasis. By integrating signals

from the extracellular environment and orchestrating the activity of key pathways like FAK/Src,

PI3K/Akt, MAPK/ERK, and Rho GTPases, paxillin controls the essential metastatic processes

of adhesion, migration, invasion, and EMT. The consistent upregulation of paxillin expression

and phosphorylation in advanced cancers underscores its clinical relevance as a prognostic

marker and a high-value therapeutic target. A deeper understanding of the complex protein-

protein interactions and regulatory feedback loops centered on the paxillin scaffold will be

critical for developing novel and effective anti-metastatic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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